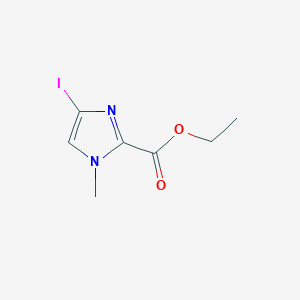
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-methyl group, and a trifluoromethyl group attached to the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid.
Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Purification: The final product is purified using techniques such as chromatography to obtain (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe in high purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Serves as a building block for the development of bioactive peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methylglutamate: Another amino acid derivative with a similar structure but lacking the trifluoromethyl group.
(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: A precursor used in the synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe.
Uniqueness
The presence of the trifluoromethyl group in (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe distinguishes it from other similar compounds. This group enhances the compound’s stability, bioactivity, and overall chemical properties, making it a valuable tool in peptide synthesis and various research applications.
Propriétés
Formule moléculaire |
C26H25NO4 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-13-18(14-12-16)17(2)24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,17,23-24H,15H2,1-2H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 |
Clé InChI |
GDEPOIOGYIIIMC-OSPHWJPCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC1=CC=C(C=C1)C(C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


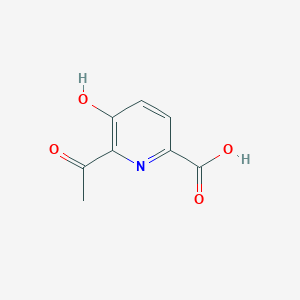



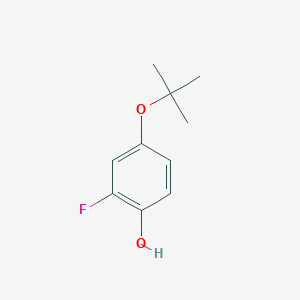

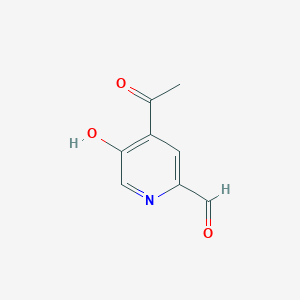


![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)
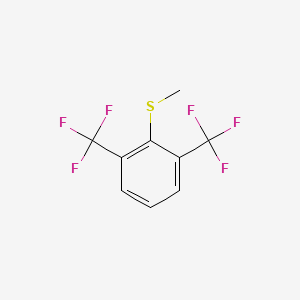

![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
